4-(Difluoromethoxy)-3-ethoxybenzoic acid

Overview

Description

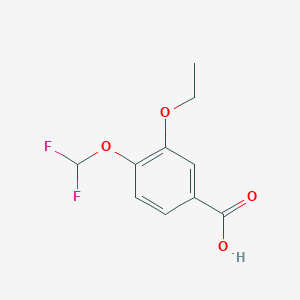

4-(Difluoromethoxy)-3-ethoxybenzoic acid is a useful research compound. Its molecular formula is C10H10F2O4 and its molecular weight is 232.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solvatochromic Properties and Dipole Moments

Research on closely related compounds, such as 4-ethoxybenzoic acid and its derivatives, has been focused on understanding their solvatochromic properties and dipole moments. These studies are crucial for applications in liquid crystal technology and solvent-sensitivity analyses. The fluorescence of these compounds changes with solvent polarity, indicating potential use in sensors and displays. The determination of ground and excited state dipole moments further helps in understanding the molecular behavior of these substances in different environments (Sıdır & Sıdır, 2015).

Thermochemical Properties

The thermochemical properties of alkoxybenzoic acids, including their enthalpies of formation in crystalline and gaseous phases, have been extensively studied. These properties are crucial for the development of materials with specific thermal behaviors and for understanding the energetic aspects of molecular interactions in various phases (Silva, Ferreira, & Maciel, 2010).

Environmental Applications

Chloroperoxidase-mediated chlorination studies have shown that certain alkoxybenzoic acids can undergo enzymatic chlorination, forming chlorinated analogues. This has implications for understanding and mimicking natural biochemical processes in soil and water remediation efforts (Niedan, Pavasars, & Oberg, 2000).

Synthesis and Material Science

Efficient synthesis methods for alkoxybenzoic acid derivatives have been developed, highlighting their importance as intermediates in the production of pharmaceuticals, polymers, and other materials. The synthesis of small libraries of these compounds enables the exploration of their properties and applications in various fields, including drug development and the creation of advanced materials (Hardcastle, Barber, Marriott, & Jarman, 2001).

Polymer and Nanocomposite Development

Studies on the incorporation of alkoxybenzoic acid derivatives into polymers and nanocomposites have demonstrated their utility in enhancing material properties. For example, functionalized multiwalled carbon nanotubes (MWNTs) with alkoxybenzoic acids have been used to develop advanced PET nanocomposites, showcasing the potential for improved material performance in various applications (Lee et al., 2005).

Mechanism of Action

Target of Action

The primary target of 4-(Difluoromethoxy)-3-ethoxybenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis . It is particularly involved in the epithelial-mesenchymal transformation (EMT) of type 2 lung epithelial cells, which leads to excessive extracellular matrix deposition and plays a significant role in fibrosis .

Mode of Action

This compound interacts with its target by inhibiting the TGF-β1-induced EMT process . Specifically, it inhibits the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increases the expression of E-cadherin . This compound also significantly reduces the phosphorylation levels of Smad2/3, key proteins in the TGF-β1 pathway .

Biochemical Pathways

The TGF-β1 pathway is the primary biochemical pathway affected by this compound . TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .

Pharmacokinetics

Its solubility in methanol is reported to be clear at 50mg/ml , which may suggest good bioavailability.

Result of Action

The action of this compound results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This includes improvements in lung function, reductions in lung inflammation and fibrosis, reductions in collagen deposition, and reductions in the expression of E-cadherin .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

4-(Difluoromethoxy)-3-ethoxybenzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit the activity of certain enzymes, such as those involved in the synthesis of extracellular matrix components. For example, it has been shown to inhibit the expression of proteins like α-SMA, vimentin, and collagen I, while increasing the expression of E-cadherin . These interactions suggest that this compound may have potential therapeutic applications in conditions involving excessive extracellular matrix deposition, such as fibrosis.

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. In studies involving A549 cells, a type of lung epithelial cell, this compound was found to inhibit the epithelial-mesenchymal transition (EMT) induced by transforming growth factor-β1 (TGF-β1). This inhibition was evidenced by reduced levels of Smad2/3 phosphorylation and decreased expression of mesenchymal markers . Additionally, this compound has been shown to improve lung function and reduce inflammation and fibrosis in animal models of pulmonary fibrosis . These findings indicate that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific biomolecules and its ability to modulate enzyme activity. This compound binds to and inhibits enzymes involved in the synthesis of extracellular matrix components, leading to reduced collagen deposition and fibrosis . Additionally, this compound has been shown to inhibit the phosphorylation of Smad2/3, a key step in the TGF-β1 signaling pathway . This inhibition results in decreased expression of mesenchymal markers and increased expression of epithelial markers, thereby preventing EMT and its associated pathological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under standard laboratory conditions and retains its inhibitory effects on enzyme activity and cellular processes over extended periods . Long-term exposure to this compound may lead to gradual degradation and reduced efficacy. In in vitro and in vivo studies, the compound has demonstrated sustained therapeutic effects, such as improved lung function and reduced fibrosis, over several weeks .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to effectively inhibit fibrosis and improve lung function without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, such as increased inflammation and tissue damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis and degradation of extracellular matrix components. This compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For example, the inhibition of collagen synthesis by this compound results in reduced levels of collagen and other extracellular matrix components, thereby mitigating fibrosis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells, where it can exert its biochemical effects . Additionally, this compound may bind to intracellular proteins that influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize primarily in the cytoplasm, where it interacts with enzymes and other biomolecules involved in extracellular matrix synthesis . Additionally, this compound may be directed to specific organelles, such as the endoplasmic reticulum, where it can modulate protein synthesis and folding processes .

Properties

IUPAC Name |

4-(difluoromethoxy)-3-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O4/c1-2-15-8-5-6(9(13)14)3-4-7(8)16-10(11)12/h3-5,10H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNSIXUGULJPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276250 | |

| Record name | 4-(Difluoromethoxy)-3-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162401-63-0 | |

| Record name | 4-(Difluoromethoxy)-3-ethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162401-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)-3-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

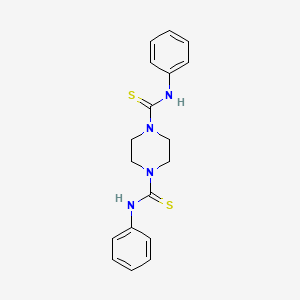

![1H-Imidazole-4,5-dicarboxylic acid 4-[(4-amino-phenyl)-amide] 5-methylamide](/img/structure/B1299182.png)